molecular formula C22H28N2O2 B115126 alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester) CAS No. 149848-05-5

alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)

Cat. No. B115126
M. Wt: 352.5 g/mol
InChI Key: QZDHUBWWPZRLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester) is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties. In

Mechanism Of Action

The exact mechanism of action of alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)) is not fully understood. However, it has been suggested that it acts as a serotonin and dopamine receptor antagonist. It also modulates the activity of the GABAergic and glutamatergic systems, which are involved in the regulation of mood and anxiety.

Biochemical And Physiological Effects

Alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)) has been shown to affect various biochemical and physiological processes. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It also modulates the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the stress response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)) in lab experiments is its high potency and selectivity. It has been shown to exhibit a dose-dependent effect, which makes it suitable for studying the dose-response relationship. However, one of the limitations of using this compound is its potential toxicity. It has been reported to induce liver damage and renal dysfunction in certain animal models.

Future Directions

There are several future directions for research on alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)). One of the potential areas of investigation is its role in the treatment of mood and anxiety disorders. It has been shown to exhibit promising results in animal models, and further studies are needed to explore its efficacy and safety in humans. Another area of research is its potential as a neuroprotective agent. It has been reported to increase the levels of BDNF, which plays a critical role in the growth and survival of neurons. Further studies are needed to explore its potential as a therapeutic agent for neurodegenerative diseases.

Synthesis Methods

The synthesis of alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)) involves the reaction between 1-phenylpiperazine and 4-(phenylmethyl)-1-piperazinepropanol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the final product is obtained after purification by column chromatography.

Scientific Research Applications

Alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)) has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in various animal models. Additionally, it has been reported to possess analgesic and anti-inflammatory properties.

properties

CAS RN

149848-05-5

Product Name

alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

[3-(4-benzylpiperazin-1-yl)-1-phenylpropyl] acetate

InChI

InChI=1S/C22H28N2O2/c1-19(25)26-22(21-10-6-3-7-11-21)12-13-23-14-16-24(17-15-23)18-20-8-4-2-5-9-20/h2-11,22H,12-18H2,1H3

InChI Key

QZDHUBWWPZRLEY-UHFFFAOYSA-N

SMILES

CC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

synonyms

alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)

Origin of Product

United States

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